BenchChemオンラインストアへようこそ!

Penicillin G benzathine (USP)

Pharmacokinetics Long-acting injectables Penicillin serum concentration

Penicillin G benzathine (USP) is a repository form of benzylpenicillin formulated as an intramuscular suspension, characterized by extremely low aqueous solubility that enables sustained drug release over 2–4 weeks following a single injection. This salt complex serves as the prototypical long-acting beta-lactam antibiotic, designed explicitly for indications requiring prolonged, low-level penicillinemia rather than high peak concentrations.

Molecular Formula C48H64N6O12S2
Molecular Weight 981.2 g/mol
CAS No. 1538-09-6
Cat. No. B1679272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenicillin G benzathine (USP)
CAS1538-09-6
SynonymsBencelin
Benzathine Benzylpénicilline Panpharma
Benzathine Benzylpenicillin
Benzathine Penicillin
Benzathine, Penicillin G
Benzetacil
Benzylpenicillin, Benzathine
Bicillin
Bicillin L A
Bicillin L-A
Bicillin LA
Brevicilina
Cepacilina
Debecillin
Extencilline
Pendepon
Penduran
Pendysin
Penicillin G Benzathine
Penicillin G Benzathine Anhydrous
Penicillin, Benzathine
Penidural
Peniroger Retard
Permapen
Provipen Benzatina
Tardocillin
Molecular FormulaC48H64N6O12S2
Molecular Weight981.2 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O
InChIInChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1
InChIKeyWIDKTXGNSOORHA-CJHXQPGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Penicillin G Benzathine (USP) CAS 1538-09-6: Long-Acting Repository Penicillin for Prolonged Therapeutic Coverage


Penicillin G benzathine (USP) is a repository form of benzylpenicillin formulated as an intramuscular suspension, characterized by extremely low aqueous solubility that enables sustained drug release over 2–4 weeks following a single injection [1]. This salt complex serves as the prototypical long-acting beta-lactam antibiotic, designed explicitly for indications requiring prolonged, low-level penicillinemia rather than high peak concentrations. The USP designation ensures compliance with specific potency specifications (1090–1272 Penicillin G Units per mg) and purity requirements essential for regulated pharmaceutical applications [2].

Why Penicillin G Benzathine (USP) Cannot Be Substituted with Other Long-Acting Penicillins: Pharmacokinetic and Clinical Distinctions


Penicillin G benzathine is not interchangeable with other long-acting penicillin formulations such as penicillin G procaine, benethamine penicillin, or oral penicillin V due to fundamental differences in release kinetics, duration of therapeutic levels, and clinical indication profiles. The unique physicochemical properties of the benzathine salt—specifically its extremely low solubility and slow hydrolysis—produce a serum concentration-time profile that is distinct from all other repository penicillins [1]. Substitution with alternative formulations may result in either inadequate treponemicidal coverage for syphilis (as with procaine penicillin, which lacks the extended tissue penetration duration required) or unnecessary peak concentration-related adverse events. These formulation-specific differences translate directly into evidence-based guideline preferences, such as the WHO's explicit recommendation of intramuscular benzathine benzylpenicillin as the first-line agent for secondary prophylaxis of rheumatic fever [2].

Penicillin G Benzathine (USP) Quantitative Differentiation: Head-to-Head Comparative Data Against Closest Analogs


Prolonged Serum Concentration Duration: Benzathine vs. Procaine and Benethamine Penicillins

Penicillin G benzathine demonstrates a markedly extended duration of measurable serum penicillin concentrations compared to both benethamine penicillin and aqueous procaine penicillin. In a comparative kinetic study, serum penicillin concentrations remained above the threshold considered lethal for Treponema pallidum for a significantly longer period following benzathine administration compared to benethamine penicillin [1]. Additionally, in pediatric patients with pneumonia, serum penicillin concentrations exceeded 1.0 μg/mL for 26 hours after procaine penicillin administration versus a much more prolonged duration with benzathine, which maintains therapeutic tissue levels for 2–4 weeks [2].

Pharmacokinetics Long-acting injectables Penicillin serum concentration

Recurrence Reduction in Rheumatic Fever: Benzathine Intramuscular vs. Oral Antibiotic Prophylaxis

In pooled analysis of two randomized controlled trials, intramuscular benzathine benzylpenicillin reduced rheumatic fever recurrence to 0.1% compared to 1% with oral antibiotics (relative risk 0.07, corresponding to a 93% relative risk reduction) [1]. This substantial efficacy advantage has led to WHO guidelines explicitly recommending intramuscular benzathine benzylpenicillin as the preferred first-line approach for secondary prevention of rheumatic fever recurrence [2].

Rheumatic fever prophylaxis Comparative effectiveness WHO guidelines

Bacterial Clearance Kinetics: Benzathine vs. Benzathine-Procaine Combination in Streptococcal Pharyngitis

A randomized clinical trial in 400 children with streptococcal pharyngitis compared four treatment schedules. While clinical response to 900,000 units benzathine penicillin G plus 300,000 units procaine penicillin G was equal to 1.2 million units benzathine penicillin G alone, the combination cleared streptococci more rapidly and significantly reduced the incidence and severity of local reactions [1]. This demonstrates that formulation composition—specifically the addition of procaine penicillin—modifies the therapeutic profile of benzathine penicillin in a clinically meaningful way.

Streptococcal pharyngitis Bacterial clearance Pediatric infectious disease

Bioequivalence of Generic vs. Branded Benzathine Penicillin G Formulations: Pharmacokinetic Validation

A randomized, double-blind, two-period crossover study in 12 healthy male volunteers demonstrated bioequivalence between a generic benzathine penicillin G formulation (1,200,000 IU) and the branded innovator product Retarpen® [1]. Primary pharmacokinetic parameters—including Cmax, Tmax, and AUC0→t—were within acceptable bioequivalence ranges, with average within-run and between-run variations below 15% [1]. This validates that USP-grade generic benzathine penicillin G delivers comparable systemic exposure to the reference listed drug.

Bioequivalence Generic substitution Pharmacokinetics

Local Tolerability: Benzathine-Procaine Mixture vs. Pure Benzathine Penicillin G

In a comparative evaluation of five intramuscular penicillin preparations in 244 children, pure benzathine penicillin G suspension (600,000 units in 1 cc) produced a local reaction rate of 44% at 24 hours post-injection [1]. In contrast, a mixture of 300,000 units benzathine penicillin G plus 300,000 units aqueous procaine penicillin reduced the local reaction rate to 12%, representing a 73% relative reduction [1]. The addition of steroids did not alter the high reaction rate associated with pure benzathine penicillin [1].

Injection site reactions Local tolerability Pediatric formulations

Congenital Syphilis Treatment Efficacy: Single-Dose Benzathine vs. 10-Day Procaine Penicillin Regimen

A prospective randomized trial in 169 neonates with asymptomatic congenital syphilis compared a single intramuscular dose of benzathine penicillin G versus a 10-day course of procaine penicillin G [1]. At follow-up (2–3 months post-treatment), both regimens demonstrated 100% clinical efficacy with no treatment failures in either group. All 129 patients tested at follow-up (68 in benzathine group, 61 in procaine group) showed at least a fourfold decrease in rapid plasma reagin (RPR) titers [1].

Congenital syphilis Treatment efficacy Neonatal infectious disease

Penicillin G Benzathine (USP) CAS 1538-09-6: Evidence-Based Application Scenarios for Procurement and Research Use


Secondary Prophylaxis of Rheumatic Fever in Public Health Programs

Penicillin G benzathine (USP) is the evidence-based first-line agent for secondary prevention of rheumatic fever recurrence. Procurement for national rheumatic heart disease control programs is justified by the 10-fold reduction in recurrence rates (0.1% vs. 1% with oral antibiotics) demonstrated in pooled RCT analysis [1]. WHO guidelines explicitly recommend intramuscular benzathine benzylpenicillin every 3–4 weeks for this indication, based on its superior efficacy and adherence profile compared to daily oral alternatives [1][2]. The prolonged 2–4 week duration of action following a single injection eliminates the risk of non-adherence, which is a critical failure point with oral penicillin prophylaxis [2].

Treatment of Primary, Secondary, and Early Latent Syphilis per CDC/WHO Guidelines

Penicillin G benzathine is the recommended first-line treatment for syphilis due to its unique ability to maintain treponemicidal tissue concentrations over an extended period. The prolonged release profile ensures that the slowly dividing Treponema pallidum organism is exposed to therapeutic penicillin levels throughout its entire 30–33 hour replication cycle, which shorter-acting penicillins cannot achieve [1]. In congenital syphilis, a single benzathine dose demonstrates efficacy equivalent to a 10-day procaine penicillin course (0% failure in both arms), offering substantial advantages in treatment adherence and healthcare resource utilization [2].

Pharmaceutical Quality Control and Reference Standard Applications

USP-grade Penicillin G benzathine (CAS 1538-09-6) is specified for use in quality control testing and assay development as defined in the USP compendia. The USP monograph establishes potency specifications of 1090–1272 Penicillin G Units per mg and requires specific identification tests including absorptivity at 263 nm (between 85.0% of USP Penicillin G Benzathine RS) [1]. Bioequivalence studies have validated that USP-grade generic formulations deliver pharmacokinetic parameters (Cmax, Tmax, AUC0→t) within acceptable ranges compared to branded reference products, supporting their use in method development, release testing, and comparative dissolution studies [2].

Comparative Pharmacokinetic and Formulation Research

Penicillin G benzathine serves as a model long-acting injectable for developing and validating bioequivalence methodologies for extended-release parenteral products. The established pharmacokinetic profile—characterized by an extremely low solubility, slow hydrolysis, and sampling requirements exceeding 500 hours—provides a rigorous test system for evaluating novel long-acting formulations [1]. This compound is particularly valuable for research programs investigating repository antibiotic delivery systems, colloidal carrier formulations (e.g., nanoemulsions demonstrating >5-month stability at 4°C), and alternative routes of administration where sustained systemic exposure is required [1].

Quote Request

Request a Quote for Penicillin G benzathine (USP)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.